molecular formula C17H14N2O3 B4659978 Methyl 2-(2-methyl-4-oxoquinazolin-3-yl)benzoate CAS No. 2006-80-6

Methyl 2-(2-methyl-4-oxoquinazolin-3-yl)benzoate

Cat. No.: B4659978
CAS No.: 2006-80-6
M. Wt: 294.30 g/mol
InChI Key: GWYMSEVUCVMJFZ-UHFFFAOYSA-N
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Description

Methyl 2-(2-methyl-4-oxoquinazolin-3-yl)benzoate is an organic compound with the molecular formula C17H14N2O3 It is a derivative of quinazolinone, a heterocyclic compound known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-methyl-4-oxoquinazolin-3-yl)benzoate typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-methyl-4-oxoquinazolin-3-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the quinazolinone ring.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents on the aromatic rings.

Scientific Research Applications

Methyl 2-(2-methyl-4-oxoquinazolin-3-yl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(2-methyl-4-oxoquinazolin-3-yl)benzoate involves its interaction with specific molecular targets and pathways. The quinazolinone moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-oxo-3(4H)-quinazolinyl)benzoate
  • Methyl 2-(2-(4-oxo-3(4H)-quinazolinyl)ethoxy)benzoate
  • 2-(4-keto-2-methyl-quinazolin-3-yl)benzoic acid methyl ester

Uniqueness

Methyl 2-(2-methyl-4-oxoquinazolin-3-yl)benzoate is unique due to its specific substitution pattern on the quinazolinone ring, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

methyl 2-(2-methyl-4-oxoquinazolin-3-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-11-18-14-9-5-3-7-12(14)16(20)19(11)15-10-6-4-8-13(15)17(21)22-2/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWYMSEVUCVMJFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50173874
Record name Benzoic acid, o-(2-methyl-3-(4(3H)-quinazolinonyl)), methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50173874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2006-80-6
Record name Benzoic acid, o-(2-methyl-3-(4(3H)-quinazolinonyl)), methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002006806
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, o-(2-methyl-3-(4(3H)-quinazolinonyl)), methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50173874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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